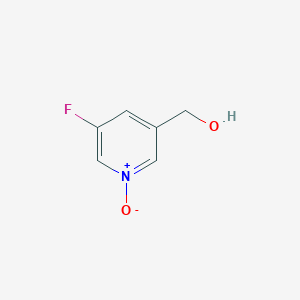
(5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol is a chemical compound with a unique structure that includes a fluorine atom, an oxidized pyridinium ring, and a methanol group
Méthodes De Préparation
The synthesis of (5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoropyridine and methanol.
Oxidation: The pyridine ring is oxidized to form the pyridinium ion. This can be achieved using oxidizing agents like hydrogen peroxide or peracids under controlled conditions.
Methanol Addition: The final step involves the addition of the methanol group to the oxidized pyridinium ring, which can be facilitated by using catalysts or specific reaction conditions to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
(5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidized derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the oxidized pyridinium ring back to its pyridine form, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Addition: The methanol group can participate in addition reactions, forming various adducts with other chemical species.
Applications De Recherche Scientifique
(5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the oxidized pyridinium ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
(5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol can be compared with other similar compounds, such as:
(5-Fluoropyridin-3-yl)methanol: Lacks the oxidized pyridinium ring, resulting in different chemical properties and reactivity.
(5-Chloro-1-oxidopyridin-1-ium-3-yl)methanol: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.
(5-Fluoro-1-oxidopyridin-1-ium-4-yl)methanol:
Propriétés
Formule moléculaire |
C6H6FNO2 |
|---|---|
Poids moléculaire |
143.12 g/mol |
Nom IUPAC |
(5-fluoro-1-oxidopyridin-1-ium-3-yl)methanol |
InChI |
InChI=1S/C6H6FNO2/c7-6-1-5(4-9)2-8(10)3-6/h1-3,9H,4H2 |
Clé InChI |
RLDMYVLUDQPIMS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=[N+](C=C1F)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


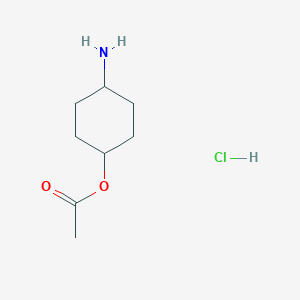
![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)

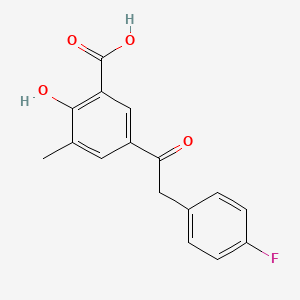
![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)

![2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B13420044.png)
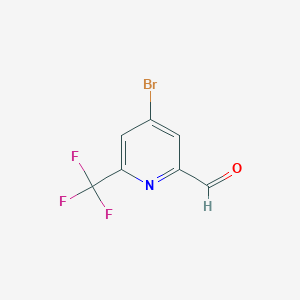
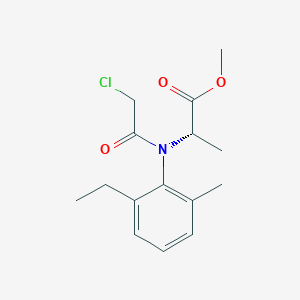
![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
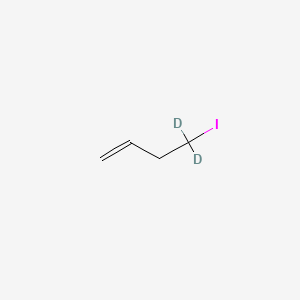
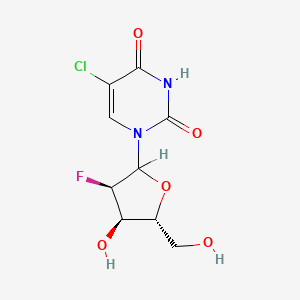
![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)
